molecular formula C15H11NO4 B1193804 ZL170

ZL170

Cat. No. B1193804
M. Wt: 269.26
InChI Key: IZSVICKRWYJKLA-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZL170 is a natural inhibitor of TGFß/BMP signaling in triple-negative breast cancer (TNBC). This compound suppresses tumor epithelial-mesenchymal transition (EMT), stemness and metastasis.

Scientific Research Applications

Tumor Treatment and Metastasis Inhibition

ZL170 has shown promising results in the context of cancer treatment, particularly in triple-negative breast cancer (TNBC). It functions as a natural small-molecule compound capable of suppressing tumor epithelial-mesenchymal transition (EMT), stemness, and metastasis by specifically targeting TGFβ/BMP signaling pathways in TNBC cells. In vitro, this compound significantly inhibited cell proliferation, EMT, stemness, invasion, and migration. Additionally, in vivo studies demonstrated its potential in hindering osteolytic bone metastasis and xenograft tumor growth without causing toxicity to vital organs in tumor-bearing nude mice. It also effectively impeded primary tumor growth and lung metastases in MMTV-PyMT transgenic mice, indicating its potential as a potent anti-metastatic agent, possibly in combination with cytotoxic drugs for the treatment of advanced metastatic cancers (Di et al., 2019).

Immunomodulation

This compound has been studied for its immunomodulatory properties. Specifically, it has been identified as a selective phosphodiesterase 4 (PDE4) inhibitor known as Zl-n-91. This inhibitor effectively suppresses IL-17 production by human memory Th17 cells, cells that are highly proinflammatory and involved in the immunopathogenesis of severe autoimmune diseases. The addition of Zl-n-91 to cultures of PBMCs and purified CD4(+) T cells resulted in the suppression of IL-17 production at both the protein and mRNA levels. The inhibitor operates by hindering the activation, proliferation, and division of CD4(+) T cells, suggesting its potential beneficial effects in the treatment of IL-17-related autoimmune diseases (Ma et al., 2008).

properties

Molecular Formula

C15H11NO4

Molecular Weight

269.26

IUPAC Name

(E)-3-(3,4-Dihydroxybenzylidene)-5-hydroxyindolin-2-one

InChI

InChI=1S/C15H11NO4/c17-9-2-3-12-10(7-9)11(15(20)16-12)5-8-1-4-13(18)14(19)6-8/h1-7,17-19H,(H,16,20)/b11-5+

InChI Key

IZSVICKRWYJKLA-VZUCSPMQSA-N

SMILES

O=C1NC2=C(C=C(O)C=C2)/C1=C\C3=CC=C(O)C(O)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ZL-170;  ZL 170;  ZL170

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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